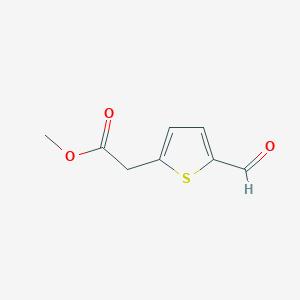
4-Isopropyl-beta-nitrostyrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Isopropyl-beta-nitrostyrene: is an organic compound that belongs to the class of nitroalkenes It is characterized by the presence of a nitro group (-NO2) attached to a styrene backbone, with an isopropyl group (-CH(CH3)2) positioned para to the nitro group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Henry Reaction (Nitroaldol Reaction): The most common method for synthesizing 4-Isopropyl-beta-nitrostyrene involves the Henry reaction, where p-isopropylbenzaldehyde reacts with nitromethane in the presence of a base such as sodium hydroxide or potassium hydroxide.
Microwave-Assisted Synthesis: An improved method involves the use of microwave irradiation, which significantly reduces reaction time and increases yield.
Industrial Production Methods: Industrial production of this compound often employs continuous flow synthesis techniques. This method allows for better control over reaction conditions, higher yields, and scalability. The process involves the use of heterogeneous catalysts and optimized flow rates to achieve efficient synthesis .
Analyse Chemischer Reaktionen
Types of Reactions:
Reduction: 4-Isopropyl-beta-nitrostyrene can undergo reduction reactions to form the corresponding amine.
Oxidation: The compound can be oxidized to form nitroalkenes or other oxidized derivatives.
Common Reagents and Conditions:
Reduction: Sodium borohydride, lithium aluminum hydride, catalytic hydrogenation.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products:
Reduction: p-Isopropyl-beta-phenethylamine.
Oxidation: p-Isopropyl-beta-nitrobenzaldehyde.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 4-Isopropyl-beta-nitrostyrene is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block in organic synthesis .
Biology and Medicine: It is used in the synthesis of compounds with potential therapeutic properties, such as anti-inflammatory and antimicrobial agents .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its ability to undergo various chemical transformations makes it a versatile intermediate in chemical manufacturing .
Wirkmechanismus
The mechanism of action of 4-Isopropyl-beta-nitrostyrene involves its reactivity as a nitroalkene. The nitro group acts as an electron-withdrawing group, making the compound highly electrophilic. This electrophilicity allows it to participate in various nucleophilic addition and substitution reactions. The molecular targets and pathways involved depend on the specific reactions and applications of the compound .
Vergleich Mit ähnlichen Verbindungen
Beta-nitrostyrene: Lacks the isopropyl group, making it less sterically hindered and more reactive in certain reactions.
p-Methyl-beta-nitrostyrene: Contains a methyl group instead of an isopropyl group, resulting in different steric and electronic properties.
p-Ethyl-beta-nitrostyrene: Contains an ethyl group, which affects its reactivity and applications compared to 4-Isopropyl-beta-nitrostyrene.
Uniqueness: this compound is unique due to the presence of the isopropyl group, which provides steric hindrance and influences its reactivity. This makes it suitable for specific applications where other nitrostyrenes may not be as effective .
Eigenschaften
Molekularformel |
C11H13NO2 |
|---|---|
Molekulargewicht |
191.23 g/mol |
IUPAC-Name |
1-(2-nitroethenyl)-4-propan-2-ylbenzene |
InChI |
InChI=1S/C11H13NO2/c1-9(2)11-5-3-10(4-6-11)7-8-12(13)14/h3-9H,1-2H3 |
InChI-Schlüssel |
PLOZMGIWCWVROY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC=C(C=C1)C=C[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7H-Spiro[furo[3,4-b]pyridine-5,3'-pyrrolidin]-7-one](/img/structure/B8803753.png)
![6-Bromo-8-phenyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B8803757.png)


![2-[(thiophen-2-ylmethyl)sulfanyl]ethan-1-amine](/img/structure/B8803770.png)
![Methyl[(1-methyl-3-nitro-1H-pyrazol-5-YL)methyl]amine](/img/structure/B8803785.png)




![2-Bromo-5-(phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B8803814.png)

